molecular formula C19H25N B028454 N-Butyl-N-(3-phenylpropyl)aniline CAS No. 102116-33-6

N-Butyl-N-(3-phenylpropyl)aniline

Cat. No.: B028454
CAS No.: 102116-33-6
M. Wt: 267.4 g/mol
InChI Key: GLJVKKYUVODIIP-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-phenylpropyl)aniline is a tertiary amine chemical compound of significant interest in advanced materials research and organic synthesis. As a derivative of aniline, it features a phenylpropyl and a butyl group attached to the nitrogen atom, making it a valuable building block for the development of specialized polymers. Its structural properties suggest potential application in the synthesis of novel polyaniline (PANI) derivatives, which are explored for their electrical conductivity and use in chemical sensors . Researchers utilize this compound to study the steric and electronic effects of substituents on the properties of resulting polymeric materials, which can influence characteristics such as solubility, film-forming capability, and morphological structure . In synthetic chemistry, it serves as a versatile intermediate for constructing more complex nitrogen-containing molecules. This product is intended for research and further chemical synthesis applications. This compound is provided with high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application to humans.

Properties

CAS No.

102116-33-6

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N-butyl-N-(3-phenylpropyl)aniline

InChI

InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3

InChI Key

GLJVKKYUVODIIP-UHFFFAOYSA-N

SMILES

CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2

Synonyms

N-Butyl-N-(3-phenylpropyl)aniline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Aniline Core

N-Butyl-N-(3-phenylpropyl)aniline belongs to a family of N-alkyl-N-(3-phenylpropyl)aniline derivatives. Below is a comparison with structurally similar compounds:

Compound Name Substituent(s) on Aniline Molecular Formula Molecular Weight (g/mol) Physical State Key Features
This compound None (parent structure) C₁₉H₂₅N 267.41 Not reported High logP (4.92), lipophilic
4-Nitro-N-(3-phenylpropyl)aniline (3a) -NO₂ (para) C₁₅H₁₆N₂O₂ 256.30 Yellow solid Electron-withdrawing nitro group; Rf = 0.1 (pentane/EtOAc)
4-Cyano-N-(3-phenylpropyl)aniline (3z) -CN (para) C₁₆H₁₆N₂ 236.31 Beige solid Polar cyano group; Rf = 0.17 (toluene)
3-Methyl-N-(3-phenylpropyl)aniline (9b) -CH₃ (meta) C₁₆H₁₉N 225.33 Colorless oil Electron-donating methyl group; synthesized via Rh catalysis
2,5-Dimethoxy-N-(3-phenylpropyl)aniline -OCH₃ (ortho, para) C₁₇H₂₁NO₂ 271.35 Not reported Methoxy groups enhance electron density
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline -OCH₂CH₂Ph (meta) C₂₃H₂₅NO 331.45 Not reported Bulky phenethyloxy substituent

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CN) increase polarity, as evidenced by lower Rf values in chromatography .
  • Electron-donating groups (e.g., -CH₃, -OCH₃) enhance aromatic ring reactivity, influencing downstream reactions .
  • Bulky substituents (e.g., phenethyloxy) may sterically hinder reactions but improve selectivity in catalytic processes .

Key Observations :

  • Metal-free methods (e.g., for 3a and 3z) achieve moderate yields (~80%) under mild conditions .
  • Transition-metal catalysts (Rh, Pd) enable higher yields (88–94%) but require specialized conditions .

Physicochemical Properties

Polarity and Chromatography:
  • The nitro-substituted 3a (Rf = 0.1) is more polar than the cyano-substituted 3z (Rf = 0.17) due to the stronger electron-withdrawing nature of -NO₂ .
  • This compound, lacking polar groups, is expected to exhibit higher Rf values in non-polar solvents like toluene.
Physical State:
  • Nitro and cyano derivatives (3a, 3z) are solids, while methyl-substituted 9b is an oil, likely due to reduced crystallinity from the aliphatic methyl group .

Preparation Methods

Reaction Mechanism and Conditions

Aniline undergoes alkylation with 1-bromobutane and 3-phenylpropyl bromide in a stepwise manner. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C, with potassium carbonate as a base to neutralize HBr byproducts. The general reaction proceeds as:

Aniline+R-XN-Alkylaniline+HX\text{Aniline} + \text{R-X} \rightarrow \text{N-Alkylaniline} + \text{HX}

where R=butyl or 3-phenylpropylR = \text{butyl or 3-phenylpropyl}.

Optimization Challenges

Over-alkylation to tertiary amines is a major limitation. To favor monoalkylation, a 1:1 molar ratio of aniline to alkyl halide is used, though this often results in mixed products. Purification via fractional distillation or column chromatography is required, yielding 45–60% of the target compound.

Catalytic Hydrogenation of Nitroso Intermediates

A patent by GB1589887A details a two-step process involving nitroso intermediates and catalytic hydrogenation. This method enhances selectivity by avoiding direct alkylation.

Step 1: Formation of Nitroso Compound

Aniline reacts with ethyl isoamyl ketone in the presence of sulfuric acid and sodium nitrite at 15°C to form N-nitroso-N-(1-ethyl-4-methylpentyl)aniline:

Aniline+R1COR2H2SO4,NaNO2N-Nitroso intermediate\text{Aniline} + \text{R}1\text{COR}2 \xrightarrow{\text{H}2\text{SO}4, \text{NaNO}_2} \text{N-Nitroso intermediate}

Step 2: Reductive Alkylation

The nitroso intermediate undergoes hydrogenation in a high-pressure autoclave (500–700 psig H2_2) with platinum sulfide on carbon at 120–130°C. This step simultaneously reduces the nitroso group and introduces the second alkyl chain:

N-Nitroso intermediate+R-XH2,PtS/CThis compound\text{N-Nitroso intermediate} + \text{R-X} \xrightarrow{\text{H}_2, \text{PtS/C}} \text{this compound}

Yields reach 70–80% with 95% purity, as confirmed by gas chromatography.

Self-Limiting Alkylation Using N-Aminopyridinium Salts

A 2024 innovation employs N-aminopyridinium salts as ammonia surrogates to prevent over-alkylation. This method achieves precise control over secondary amine formation.

Reaction Design

N-Aminopyridinium salts react with alkylating agents (e.g., butyl bromide and 3-phenylpropyl bromide) in acetonitrile at 60°C. The pyridinium moiety acts as a transient protecting group, limiting reactivity after monoalkylation:

N-Aminopyridinium salt+2R-XThis compound+Pyridine\text{N-Aminopyridinium salt} + 2 \text{R-X} \rightarrow \text{this compound} + \text{Pyridine}

Advantages Over Conventional Methods

  • Selectivity : >90% yield of secondary amine without tertiary byproducts.

  • Mild Conditions : No high-pressure equipment or strong acids required.

Comparative Analysis of Synthetic Methods

Parameter Traditional Alkylation Catalytic Hydrogenation Self-Limiting Alkylation
Yield 45–60%70–80%>90%
Purity 85–90%95%98%
Reaction Time 8–12 hrs10–15 hrs4–6 hrs
Equipment Needs Standard glasswareHigh-pressure autoclaveStandard glassware
Byproduct Formation ModerateLowNegligible

Mechanistic Insights and Industrial Scalability

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance alkyl halide reactivity by stabilizing transition states. Non-polar solvents like toluene are preferred in hydrogenation to avoid catalyst poisoning.

Catalyst Selection

Platinum-based catalysts (Pt, PtS/C) offer superior activity in hydrogenation, while palladium variants are prone to deactivation. Heterogeneous catalysts enable easy recovery and reuse, critical for cost-effective production.

Temperature and Pressure

Elevated temperatures (120–130°C) accelerate hydrogenation but risk side reactions. Optimal pressure ranges from 500–700 psig for hydrogenation, whereas self-limiting alkylation operates at ambient pressure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Butyl-N-(3-phenylpropyl)aniline, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination (using ligands like t-BuXPhos) enables efficient C–N bond formation between aryl halides and amines. Reaction yields are influenced by catalyst loading, solvent polarity, and temperature . Microwave-assisted synthesis (e.g., 83°C, optimized feed ratios of reactants) has also been shown to achieve >98% yields for structurally similar N-substituted anilines, highlighting the importance of kinetic control and energy-efficient heating .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • UV/Vis Spectroscopy : λmax near 255 nm for aromatic amines, with molar absorptivity ≥9,500 L·mol⁻¹·cm⁻¹ .
  • NMR Spectroscopy : Characteristic signals for alkyl chains (δ ~0.8–2.5 ppm) and aromatic protons (δ ~6.4–7.4 ppm). For example, in 3-Methyl-N-(3-phenylpropyl)aniline, methyl groups appear at δ 2.30 ppm, and aromatic protons show splitting patterns consistent with substitution .
  • Column Chromatography : Use solvent systems like n-heptane/ethyl acetate (9:1) to isolate the product from byproducts .

Advanced Research Questions

Q. What methodologies are effective in optimizing reaction conditions for high-yield synthesis of N-alkyl-N-(3-phenylpropyl)aniline derivatives?

  • Methodological Answer : Systematic optimization involves:

  • Temperature Control : Microwave irradiation (e.g., 83°C) reduces reaction time and improves selectivity compared to conventional heating .
  • Catalyst Screening : Palladium/ligand systems (e.g., t-BuXPhos) enhance coupling efficiency in aqueous media, achieving >90% yields for analogous compounds .
  • Feed Ratios : A molar ratio of 1:1.5:1.8 (aryl halide:amine:base) minimizes side reactions like dimerization . Contradictions in reported yields (e.g., 13% vs. 94%) often stem from differences in catalyst activity or purification methods .

Q. How do solvent systems in column chromatography impact the purification efficiency of this compound?

  • Methodological Answer : Non-polar solvents (e.g., n-heptane) resolve hydrophobic byproducts, while ethyl acetate increases polarity to elute the target compound. A 9:1 ratio of n-heptane/ethyl acetate balances retention factor (k) and selectivity (α), as demonstrated for 3-Methyl-N-(3-phenylpropyl)aniline . Alternatives like dichloromethane/hexane may alter resolution due to differences in dielectric constant.

Q. What advanced oxidation processes (AOPs) are suitable for degrading this compound in contaminated environments?

  • Methodological Answer : AOPs like Fenton’s reagent (Fe²⁺/H₂O₂) generate hydroxyl radicals (•OH) that cleave aromatic rings and alkyl chains. For aniline derivatives, optimal conditions include pH 3–4 and stoichiometric H₂O₂ dosing to prevent scavenging effects. Ozonation and UV/H₂O₂ systems may also target electron-rich aromatic amines, but require validation via LC-MS to track intermediate formation .

Q. How can researchers resolve contradictions in reported synthesis yields for this compound derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Deactivation : Trace oxygen or moisture in palladium-catalyzed reactions reduces yields. Rigorous inert atmosphere (argon) and degassed solvents mitigate this .
  • Purification Losses : Low yields (e.g., 13%) may reflect poor chromatographic recovery, whereas high yields (e.g., 94%) use optimized solvent systems .
  • Side Reactions : Competing pathways (e.g., β-hydride elimination in alkylamines) can be suppressed using bulky ligands or lower temperatures .

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